

commercial suppliers of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine
Cat. No.:	B040182

[Get Quote](#)

An In-depth Technical Guide to **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine** for Researchers and Drug Development Professionals

Introduction

1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine is a substituted hydrazine derivative with the chemical formula $C_8H_8F_3N_3O_2$.^{[1][2][3]} This compound, also known as N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine, has garnered interest in the scientific community for its potential applications in medicinal chemistry and material science.^[1] Its structure is characterized by a phenyl ring substituted with a nitro group ($-NO_2$) and a trifluoromethyl group ($-CF_3$), along with a methyl-substituted hydrazine moiety.^[1] These functional groups are known to influence the pharmacokinetic and pharmacodynamic properties of molecules, making this compound a valuable building block for drug discovery and development, particularly in the areas of infectious diseases and oncology.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and commercial availability.

Chemical and Physical Properties

The key physical and chemical properties of **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine** are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
CAS Number	120940-43-4	[1] [2] [4]
Molecular Formula	C ₈ H ₈ F ₃ N ₃ O ₂	[1] [2] [3]
Molecular Weight	235.16 g/mol	[1] [2] [3]
IUPAC Name	1-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine	[1]
Synonyms	N-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine	[1] [2] [3]
Appearance	Orange solid	[2]
Melting Point	64°C to 67°C	[1] [2]
Boiling Point	68°C to 70°C	[1] [2]
Density	1.47 g/cm ³ (Predicted)	[1] [2]
Storage Temperature	2-8°C	[2]

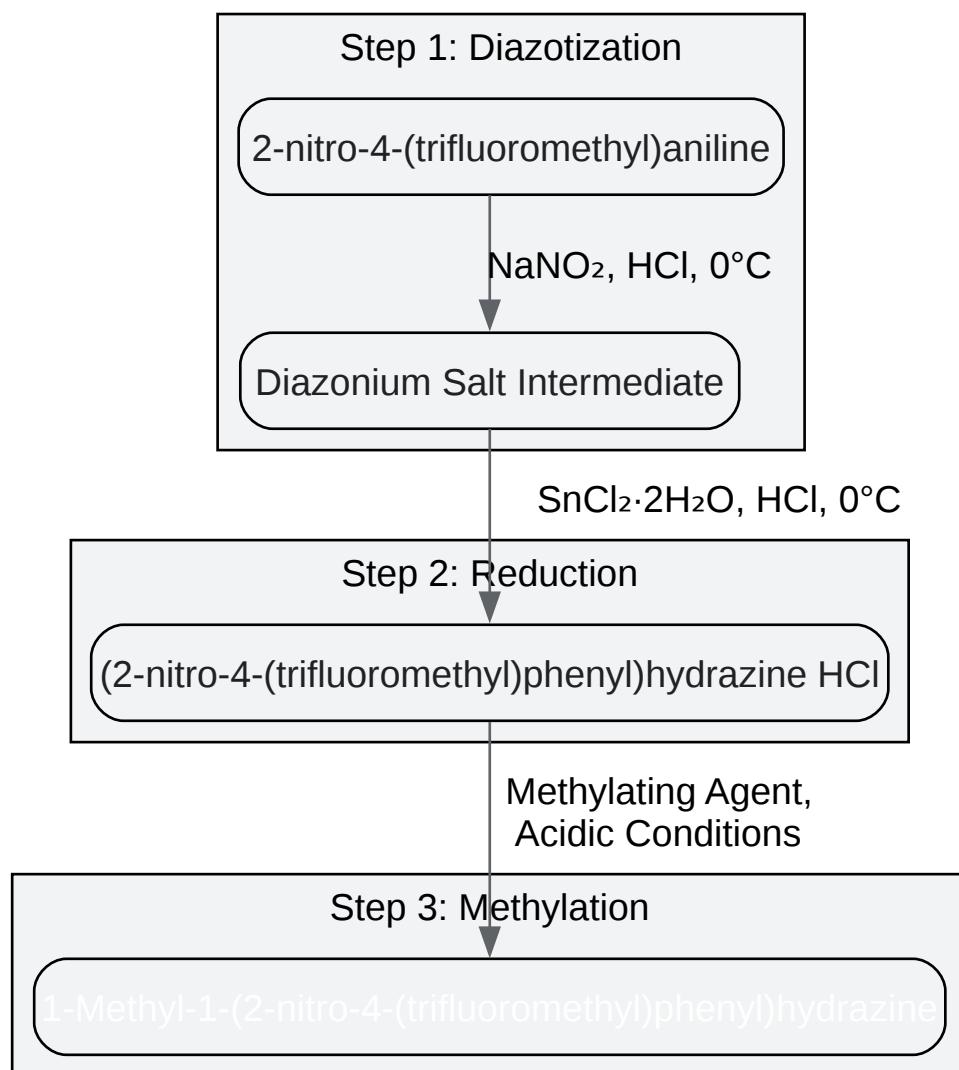
Potential Applications in Research and Development

The unique structural characteristics of **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine** make it a compound of interest for various applications:

- **Pharmaceutical Development:** The presence of both a nitro group and a trifluoromethyl group makes this molecule a candidate for medicinal chemistry research.[\[1\]](#) These groups can modulate a compound's metabolic stability, lipophilicity, and binding interactions with biological targets.[\[1\]](#) Consequently, it has been investigated for its potential use in novel drug formulations.[\[1\]](#)
- **Oncology and Infectious Diseases:** Research has pointed towards its potential utility in the development of treatments for cancer and infectious diseases.[\[1\]](#)

- Material Science: The hydrazine moiety in the compound allows it to be used in the synthesis of more complex molecules and materials.[1]

Synthesis and Experimental Protocols


The synthesis of **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine** is typically achieved through the alkylation of a corresponding phenylhydrazine derivative.[1] A general, representative protocol for the synthesis of substituted phenylhydrazines involves the diazotization of an aniline precursor followed by reduction.

General Experimental Protocol for Phenylhydrazine Synthesis

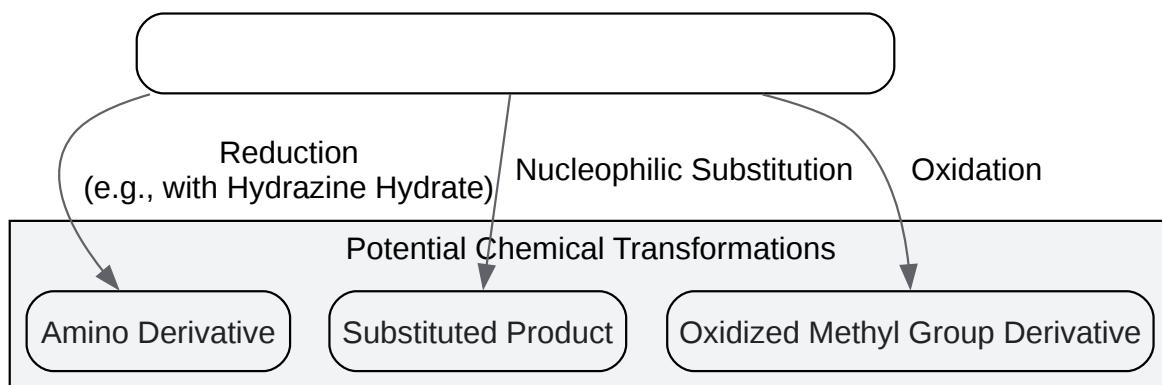
The following is a generalized procedure based on established methods for creating phenylhydrazine derivatives.[5]

- **Diazotization:** An appropriate aniline precursor, in this case, 2-nitro-4-(trifluoromethyl)aniline, is dissolved in an acidic solution (e.g., hydrochloric acid in acetic acid). The mixture is cooled to 0°C.[5] A solution of sodium nitrite (NaNO_2) in water is then added dropwise to form the corresponding diazonium salt. The reaction is stirred at 0°C for approximately 30 minutes.[5]
- **Reduction:** A pre-cooled solution of a reducing agent, such as tin(II) chloride dihydrate in concentrated hydrochloric acid, is added dropwise to the diazonium salt solution at 0°C.[5] This reduces the diazonium salt to the phenylhydrazine hydrochloride. The reaction mixture is stirred for about an hour at this temperature.[5]
- **Isolation:** The resulting precipitate, the hydrochloride salt of the phenylhydrazine, is collected by filtration.[5]
- **Methylation (Alkylation):** The synthesized (2-nitro-4-(trifluoromethyl)phenyl)hydrazine would then undergo a subsequent alkylation step to introduce the methyl group onto the hydrazine nitrogen, yielding the final product. This is typically performed under acidic conditions.[1]

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthesis pathway for **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine**.


Chemical Reactivity and Pathways

The functional groups on **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine** dictate its chemical reactivity.

- Reduction of the Nitro Group: The nitro group can be reduced to an amino group using common reducing agents, providing a pathway to synthesize a new class of derivatives.[1]

- Nucleophilic Substitution: The hydrazine moiety can act as a nucleophile or be replaced in nucleophilic substitution reactions.[1]
- Oxidation: The methyl group is susceptible to oxidation under specific reaction conditions.[1]

Reactivity Diagram

[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine**.

Commercial Suppliers

This compound is available from several chemical suppliers for research purposes. It is important to note that this chemical is intended for research use only and not for human or veterinary use.[1][3]

Supplier	Website	Notes
Benchchem	benchchem.com	Lists the compound with CAS No. 120940-43-4.[1]
BLDpharm	bldpharm.com	Lists the compound with CAS No. 120940-43-4.[4]
ChemicalBook	chemicalbook.com	Provides properties and safety information.[2]
Santa Cruz Biotechnology	scbt.com	Lists the compound with CAS No. 120940-43-4.[3]

Safety Information

According to safety information provided by suppliers, **1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine** is associated with the following hazards:

- Causes skin irritation (H315)[2]
- Causes serious eye irritation (H319)[2]
- May cause respiratory irritation (H335)[2]

Appropriate personal protective equipment (PPE), such as gloves, eye protection, and respiratory protection, should be worn when handling this compound.[2] It should be used only in a well-ventilated area.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine | 120940-43-4 | Benchchem [benchchem.com]

- 2. 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE price,buy 1-METHYL-1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZINE - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 120940-43-4|1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine|BLD Pharm [bldpharm.com]
- 5. Description, Synthesis and Usage of Phenylhydrazine_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [commercial suppliers of "1-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)hydrazine"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040182#commercial-suppliers-of-1-methyl-1-2-nitro-4-trifluoromethyl-phenyl-hydrazine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com